molecular formula C9H18O2 B1593624 Methyl 2-ethylhexanoate CAS No. 816-19-3

Methyl 2-ethylhexanoate

Cat. No.: B1593624
CAS No.: 816-19-3
M. Wt: 158.24 g/mol
InChI Key: KICUISADAVMYCJ-UHFFFAOYSA-N
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Description

Methyl 2-ethylhexanoate is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethylhexanoate
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InChI

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3
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InChI Key

KICUISADAVMYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052559
Record name Methyl 2-ethylhexanoate
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Molecular Weight

158.24 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, methyl ester
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CAS No.

816-19-3
Record name Methyl 2-ethylhexanoate
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Record name Methyl 2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, methyl ester
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Record name Methyl 2-ethylhexanoate
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Record name Methyl 2-ethylhexanoate
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Record name METHYL 2-ETHYLHEXANOATE
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Significance and Research Relevance in Chemical Sciences

Methyl 2-ethylhexanoate (B8288628) holds a significant position in the chemical sciences, primarily recognized for its utility as a fragrance component, a versatile chemical intermediate, and a biologically active molecule. Its pleasant, fruity aroma has led to its incorporation in flavorings and perfumes. smolecule.comcymitquimica.com In a related context, a similar compound, ethyl 2-methyl-2-ethyl-hexanoate, is described as possessing a "fruity/fresh odor with a fragrance of apple and camomile," highlighting the desirable olfactory properties of this class of esters. google.com

Beyond its sensory characteristics, Methyl 2-ethylhexanoate serves as a crucial precursor in the synthesis of more complex molecules. A notable example is its use in the transesterification reaction with triethylene glycol to produce triethylene glycol di-2-ethylhexanoate, a significant plasticizer. wipo.intgoogle.comgoogle.com This process involves heating this compound with triethylene glycol in the presence of a catalyst, such as various alkali metal carbonates or titanium isopropoxide, to yield the desired diester and methanol (B129727). wipo.intgoogle.comgoogle.com The compound's branched structure also makes it a subject of interest in the development of synthetic lubricants and coatings. smolecule.com

Furthermore, research has identified this compound as a volatile substance with antifungal properties, indicating its potential in the study and management of fungal growth. cymitquimica.com This bioactivity underscores its relevance in medicinal and agricultural chemistry research.

Structural Features and Stereochemical Considerations of Methyl 2 Ethylhexanoate

The molecular structure of Methyl 2-ethylhexanoate (B8288628) is key to its distinct properties. Its chemical formula is C9H18O2, and it has a molecular weight of approximately 158.24 g/mol . nih.gov The structure features a hexanoate (B1226103) backbone with an ethyl group at the second carbon position and a methyl ester functionality. This branching in the alkyl chain significantly influences its physical properties, such as its boiling point and volatility, and its reactivity in chemical synthesis. cymitquimica.com

A critical aspect of its structure is the presence of a chiral center at the second carbon atom, which means that Methyl 2-ethylhexanoate can exist as two different stereoisomers: (R)-Methyl 2-ethylhexanoate and (S)-Methyl 2-ethylhexanoate. The (S)-enantiomer is specifically identified with the CAS number 143005-67-8. nih.gov While detailed studies on the distinct properties of each enantiomer are not extensively available, it is a common principle in stereochemistry that different enantiomers of a molecule can exhibit significantly different biological activities and olfactory characteristics. The synthesis of specific enantiomers, known as enantioselective synthesis, is an important area of research, often employing enzymatic or chiral catalysts to achieve high enantiomeric purity. ptfarm.pl Although specific research on the enantioselective synthesis of this compound is limited, studies on similar esters have utilized lipases for biocatalytic production. smolecule.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC9H18O2 nih.gov
Molecular Weight158.24 g/mol nih.gov
Boiling Point176.5°C at 760 mmHg lookchem.com
Density0.8719 g/cm³ at 20°C smolecule.com
OdorPleasant, fruity smolecule.comcymitquimica.com
CAS Number (Racemic)816-19-3 cymitquimica.com
CAS Number ((S)-enantiomer)143005-67-8 nih.gov

Overview of Interdisciplinary Research Trajectories

Esterification Reactions for this compound Synthesis

The most conventional and widely practiced method for synthesizing this compound is the direct esterification of 2-ethylhexanoic acid with methanol (B129727). smolecule.com This equilibrium-driven reaction, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com

Direct Esterification Processes of 2-Ethylhexanoic Acid with Methanol

In this process, 2-ethylhexanoic acid is reacted directly with methanol. cymitquimica.com To drive the equilibrium towards the product side and achieve high conversion rates, an excess of one reactant, typically methanol, is used. masterorganicchemistry.comgoogle.com The continuous removal of water, a byproduct of the reaction, is also a critical process parameter for maximizing the yield of the ester. masterorganicchemistry.comgoogle.com

Process optimization often involves controlling the reaction temperature and the molar ratio of the reactants. A patented process describes adding methanol continuously to a mixture of 2-ethylhexanoic acid and a catalyst at temperatures between 100°C and 150°C, specifically noting a suitable range of 110°C to 130°C and an optimal range of 115°C to 125°C. google.com In this specific example, the reaction yielded 96.9% of this compound. google.com The use of excess methanol, ranging from 1 to 6 moles per equivalent of carboxylic acid, is a key feature of this process. google.com

Catalytic Systems in Esterification: Acid Catalysis (e.g., Sulfuric Acid)

Acid catalysts are essential to accelerate the rate of the Fischer esterification reaction. masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.comlibretexts.org

A variety of strong, non-volatile inorganic or organic acids can serve as catalysts. Examples include sulfuric acid, phosphoric acid, methanesulfonic acid, and p-toluenesulfonic acid. google.com Concentrated sulfuric acid is a particularly common and effective catalyst for this transformation. google.com The amount of catalyst used is also a parameter for optimization. For instance, one process specifies the addition of 0.1 to 3 grams of concentrated sulfuric acid per mole of carboxylic acid, with a more focused range of 0.5 to 1.5 grams. google.com

ParameterCondition RangeOptimal ConditionYieldReference
Temperature100°C - 150°C115°C - 125°C96.9% google.com
Methanol to Acid Molar Ratio2.0:1 to 5.0:13.0:1 to 4.0:1
Sulfuric Acid Catalyst0.1 - 3 g/mol acid0.5 - 1.5 g/mol acid

Transesterification Routes for this compound Production

Transesterification is an alternative synthetic route that involves the conversion of one ester into another. For the production of this compound, this can involve reacting a triglyceride or another fatty acid ester with methanol. smolecule.combiodieseleducation.org

Transesterification of Triglycerides or Fatty Acids with Methanol

This method is a cornerstone of the biodiesel industry, where triglycerides from vegetable oils or animal fats are reacted with methanol to produce fatty acid methyl esters (FAMEs) and glycerol. biodieseleducation.orgallhdi.com While typically associated with long-chain fatty acids, the fundamental process can also be applied to produce branched-chain esters like this compound if the corresponding fatty acid is present in a triglyceride or another ester form. smolecule.com The reaction is reversible and proceeds in a stepwise manner, converting triglycerides to diglycerides, then to monoglycerides, and finally to methyl esters and glycerol. biodieseleducation.org Driving the reaction to completion often requires a significant excess of methanol. biodieseleducation.org

Catalyst Systems for Transesterification (e.g., Sodium Methoxide (B1231860), Titanium Isopropoxide, Carbonates of Alkali Metals)

A range of catalysts can be employed for transesterification reactions. While the transesterification of this compound with other alcohols has been studied extensively, the catalysts used are also relevant for its production. These catalysts can be basic, acidic, or organometallic.

Homogeneous base catalysts such as sodium methoxide are highly effective. Other suitable catalysts include carbonates of alkali metals like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). google.comwipo.int Organometallic compounds, particularly titanium(IV) isopropoxide (Ti(OiPr)₄), have also demonstrated high catalytic activity. google.com These catalysts facilitate the nucleophilic attack of methanol on the ester carbonyl group. For instance, in the transesterification of this compound with triethylene glycol, potassium carbonate and titanium isopropoxide were shown to be highly effective, achieving yields greater than 99%. google.com

CatalystCatalyst TypeReference
Sodium MethoxideHomogeneous Base google.comwipo.int
Potassium Carbonate (K₂CO₃)Heterogeneous Base google.comwipo.int
Cesium Carbonate (Cs₂CO₃)Heterogeneous Base google.comwipo.int
Titanium Isopropoxide (Ti(OiPr)₄)Organometallic google.com
Tin(II) 2-ethylhexanoateOrganometallic (Lewis Acid) researchgate.netbibliotekanauki.pl

Biocatalytic Approaches to this compound Synthesis

Biocatalytic synthesis represents a "green chemistry" alternative to traditional chemical methods. ucm.es This approach utilizes enzymes, most commonly lipases, as catalysts for the esterification reaction. The use of biocatalysts offers several advantages, including high selectivity, operation under milder reaction conditions (e.g., lower temperatures), and the generation of neutral wastewater, which minimizes corrosion and reduces downstream processing costs. ucm.es

Immobilized lipases, such as Novozym® 435, are frequently used to catalyze the synthesis of esters from 2-ethylhexanoic acid and various alcohols. mdpi.comresearchgate.net The synthesis is typically performed in a solvent-free medium or in an organic solvent. mdpi.comwisdomlib.org While biocatalytic methods are promising, they can face challenges such as longer reaction times and potential enzyme inhibition. mdpi.comresearchgate.net To achieve high conversion rates, process parameters must be carefully optimized. For the synthesis of a similar branched-chain ester, 2-ethylhexyl 2-methylhexanoate, studies have identified optimal strategies such as operating at 70°C with a 10% molar excess of the alcohol to compensate for evaporation and drive the reaction forward, achieving conversions of 97%. mdpi.comresearchgate.net The reusability of the immobilized enzyme is a key factor in the economic viability of the process. researchgate.netresearchgate.net

Enzymatic Synthesis Using Lipases

Enzymatic synthesis represents a green alternative to traditional chemical methods for ester production. smolecule.com The use of lipases as biocatalysts for the esterification of 2-ethylhexanoic acid with methanol is a key approach. Lipases, such as the commercial and widely studied Novozym® 435, which is an immobilized Candida antarctica lipase (B570770) B (CalB), are effective in catalyzing the formation of branched-chain esters. nih.govmdpi.com This biocatalytic method is typically conducted in a solvent-free system, which simplifies downstream processing and reduces waste, aligning with the principles of green chemistry. nih.govmdpi.com

The fundamental reaction involves the direct esterification of 2-ethylhexanoic acid and methanol. The lipase facilitates the reaction, often with high selectivity, under milder conditions than conventional chemical catalysis. nih.gov The immobilization of the lipase on a solid support, such as a macroporous acrylic resin, enhances its operational stability and allows for easy separation from the reaction mixture and subsequent reuse, which is crucial for developing cost-effective and environmentally friendly industrial processes. nih.govmdpi.com

Optimization of Biocatalytic Reaction Parameters (e.g., Temperature, Enzyme Concentration, Substrate Ratio)

The efficiency and yield of the biocatalytic synthesis of branched esters are highly dependent on the optimization of key reaction parameters. Studies on the synthesis of similar branched esters, such as 2-ethylhexyl 2-methylhexanoate, provide valuable insights into the optimal conditions that would likely apply to this compound production. nih.govmdpi.com

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to enzyme denaturation and reduced activity. mdpi.com For the synthesis of branched esters using Novozym® 435, temperatures in the range of 70°C to 80°C have been found to be optimal, achieving high conversion rates. nih.govresearchgate.net For instance, one study achieved a 99% conversion at 80°C. nih.govresearchgate.net

Substrate Ratio: The molar ratio of the alcohol to the carboxylic acid can significantly influence the reaction equilibrium. In a solvent-free system, using a molar excess of the more volatile substrate, in this case, methanol, can compensate for evaporative losses at elevated reaction temperatures and shift the equilibrium towards the product, resulting in higher conversions. nih.gov Studies have successfully employed a 10% to 20% molar excess of the alcohol to achieve conversions of 97% to 99%. nih.govresearchgate.net

Table 1: Optimized Biocatalytic Reaction Parameters for Branched Ester Synthesis

ParameterOptimized ValueOutcome/RationaleSource(s)
Temperature 70°C97% conversion, longer reaction time. nih.govresearchgate.net
80°C99% conversion, shorter reaction time. nih.govresearchgate.net
Enzyme Concentration 2.5% (w/w)Optimal balance between reaction rate and cost. researchgate.netnih.gov
Substrate Molar Ratio 1:1.1 (Acid:Alcohol)Compensates for evaporation, achieves 97% conversion at 70°C. nih.gov
1:1.2 (Acid:Alcohol)Compensates for evaporation, achieves 99% conversion at 80°C. researchgate.net

Green Chemistry Metrics in Biocatalytic Processes

Biocatalytic processes are often evaluated for their sustainability using green chemistry metrics. These metrics quantify the environmental performance of a chemical process. For the synthesis of branched esters, key indicators point towards a highly sustainable and environmentally friendly process. mdpi.commdpi.com

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The biocatalytic synthesis of esters shows a high atom economy, often exceeding 90%, as the primary byproduct is water. mdpi.comnih.gov

E-Factor (Environmental Factor): The E-factor quantifies the amount of waste produced relative to the amount of desired product. An ideal E-factor is close to zero. Solvent-free biocatalytic systems exhibit very low E-factors, underscoring their minimal waste generation. mdpi.com

Carbon Mass Efficiency (CME): CME is the ratio of the mass of carbon in the final product to the total mass of carbon in the reactants. It provides a measure of how efficiently carbon is utilized in the process. Like atom economy, biocatalytic esterification demonstrates high carbon mass efficiency. mdpi.com

Table 2: Green Chemistry Metrics for Biocatalytic Branched Ester Synthesis

Green MetricFormulaSignificanceTypical ValueSource(s)
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100High efficiency, minimal byproducts.>95% wisdomlib.org
E-Factor (EF) (Total mass of waste / Mass of product)Low waste generation.~0.04 wisdomlib.org
Carbon Mass Efficiency (CME) (Mass of C in product / Total mass of C in reactants) x 100Efficient use of carbon resources.>94% wisdomlib.org

Alternative and Emerging Synthetic Methodologies

Beyond enzymatic routes, several innovative catalytic methodologies are emerging for the synthesis of this compound, focusing on direct coupling reactions from aldehyde precursors.

Dehydrogenative Coupling of Aldehydes with Methanol

A key example of AACE is the dehydrogenative coupling of aldehydes with alcohols, which forms an ester with the release of hydrogen gas as the sole byproduct. nih.gov This method has been successfully applied to the synthesis of this compound from 2-ethylhexanal (B89479) and methanol. google.com Research has demonstrated that using Shvo's catalyst (a ruthenium-based complex), this reaction can achieve a 99.5% yield with high selectivity. google.com This catalytic process is efficient for a variety of methyl esters and operates by directly coupling oxo aldehydes with methanol. google.com

Iron-Catalyzed Selective Production of Methyl Esters from Aldehydes

In the quest for more sustainable and economical catalysts, iron-based systems have been developed for the selective production of methyl esters from aldehydes. google.com An iron-catalyzed process facilitates the dehydrogenative coupling between aliphatic or aromatic aldehydes and methanol. google.comwipo.int This reaction is highly selective, with reports of over 99.9% selectivity towards the formation of the methyl ester, and operates under mild conditions, typically at temperatures below 100°C with reaction times of 2-8 hours. google.comwipo.intlookchem.com This method has been specifically demonstrated for the synthesis of this compound by directly coupling 2-ethyl-2-hexenal (B1232207) with methanol, where the iron catalyst also facilitates the hydrogenation of the carbon-carbon double bond. google.com

Efficient Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid as a Precursor

The synthesis of 2-ethylhexanoic acid, a crucial precursor for producing this compound, is predominantly achieved through the oxidation of 2-ethylhexanal. mdpi.com Industrial production pathways often commence with propylene, which undergoes hydroformylation to yield butanal. mdpi.com Subsequent aldol (B89426) condensation of butanal followed by dehydration forms 2-ethylhex-2-enal. mdpi.com Selective hydrogenation of this unsaturated aldehyde provides 2-ethylhexanal, which is then oxidized to the target carboxylic acid. mdpi.comatamanchemicals.com Research has focused on optimizing this oxidation step to maximize yield and selectivity while employing environmentally benign and cost-effective methods.

A variety of catalytic systems have been investigated to enhance the efficiency of 2-ethylhexanal oxidation using oxidants like air or pure oxygen. The choice of catalyst and solvent significantly influences the product distribution and reaction rate. acs.org

One highly effective and environmentally friendly approach involves the use of N-hydroxyphthalimide (NHPI) as a catalyst. mdpi.com In a study utilizing isobutanol as the solvent, the NHPI-catalyzed oxidation of 2-ethylhexanal with oxygen or air under mild conditions achieved a remarkable selectivity of over 99% for 2-ethylhexanoic acid. mdpi.comresearchgate.netdntb.gov.ua The optimal conditions were identified by studying the effects of catalyst concentration, solvent type and volume, temperature, and reaction time. researchgate.netresearchgate.net Using isobutanol as a solvent is particularly advantageous as it allows potential producers to utilize a less valuable alcohol by-product. mdpi.com

Metal-based catalysts are also widely employed. Manganese and cobalt salts, in particular, are common catalysts for aldehyde oxidation. acs.org Research on the air oxidation of 2-ethylhexanal demonstrated that manganese(II) acetate (B1210297) in octanoic acid as a solvent provided the best selectivity to 2-ethylhexanoic acid, reaching 84%. acs.org In another study, a combination of a Manganese(II) catalyst with various salts in a continuous flow microreactor resulted in a 98% selectivity towards the carboxylic acid with quantitative conversion of the aldehyde in just six minutes. rsc.org Other research achieved a 97–98% yield of 2-ethylhexanoic acid using manganese(II) 2-ethylhexanoate and sodium 2-ethylhexanoate at room temperature. mdpi.com

Heteropolyacids have also been explored as highly active and reusable catalysts. A method using molybdovanadophosphoric acid (H₃₊ₙPMo₁₂₋ₙVₙO₄₀·xH₂O) as a catalyst for the oxidation of 2-ethylhexanal has been developed. google.com By optimizing the molybdenum-to-vanadium ratio and reaction conditions, this process can achieve a conversion rate of over 99% and a selectivity for 2-ethylhexanoic acid exceeding 98%. google.com The reaction proceeds under mild conditions (e.g., 60°C), and the catalyst can be recovered and reused. google.com

Non-catalytic oxidation processes have also been studied, but they generally result in lower yields. For instance, non-catalytic oxidation of 2-ethylhexanal with air or oxygen at 82°C gave yields of 66% and 50%, respectively. mdpi.com The temperature is a critical parameter; increasing the temperature can increase the conversion of 2-ethylhexanal but may also lead to the formation of by-products like 3-heptyl formate. mdpi.com

The following table summarizes the findings from various research efforts to efficiently oxidize 2-ethylhexanal.

Table 1: Research Findings on the Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

Catalyst Oxidant Solvent Temperature (°C) Reaction Time 2-Ethylhexanal Conversion (%) 2-Ethylhexanoic Acid Selectivity (%) Reference(s)
N-Hydroxyphthalimide (NHPI) Oxygen/Air Isobutanol 30 3 h High >99 mdpi.comresearchgate.netresearchgate.net
Manganese(II) acetate Air Octanoic Acid Not specified Not specified Not specified 84 acs.org
Manganese(II) catalyst + Salts Oxygen (5 bar) Heptane Room Temp. 6 min ~100 98 rsc.org
Mn(II) 2-ethylhexanoate + Sodium 2-ethylhexanoate Oxygen Not specified Room Temp. Not specified Not specified 97-98 (Yield) mdpi.com
Molybdovanadophosphoric acid Oxygen Dilute HCl 60 4 h 92.73 92.64 google.com
Molybdovanadophosphoric acid (Optimized) Oxygen Dilute HCl 50-70 4-6 h >99 >98 google.com
Mn(Ac)₂ Air (1.0 MPa) Acetic Acid 4-6 100 min 99.5 93.1 google.com
None Air Not specified 82 Not specified Not specified 66 (Yield) mdpi.com

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound involves the cleavage of its ester bond by reaction with water to yield 2-ethylhexanoic acid and methanol. smolecule.com This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, such as hydrochloric or sulfuric acid, the hydrolysis of this compound is a reversible process. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule regenerate the acid catalyst and produce 2-ethylhexanoic acid. To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Transesterification Reactions of this compound with Other Alcohols

Transesterification is a key reaction of this compound, involving the exchange of its methyl group with a different alcohol. This process is widely used to synthesize other esters, particularly high-boiling plasticizers.

A significant application of this compound transesterification is the synthesis of Triethylene Glycol Bis(2-ethylhexanoate), a plasticizer used in various applications, including automotive and commercial window interlayers. google.comnordmann.global The process involves reacting this compound with triethylene glycol (TEG). google.comgoogle.com

The reaction proceeds in two sequential steps:

One equivalent of this compound reacts with triethylene glycol to form the monoester, triethylene glycol mono-2-ethylhexanoate, and one equivalent of methanol. google.comgoogle.com

A second equivalent of this compound reacts with the monoester to yield the desired diester, triethylene glycol bis(2-ethylhexanoate), and a second equivalent of methanol. google.comgoogle.com

The choice of catalyst is crucial for achieving high yields and selectivity in the transesterification of this compound. Various catalysts have been studied for the synthesis of complex esters like triethylene glycol bis(2-ethylhexanoate). google.comgoogle.com

Base Catalysts: Alkali metal carbonates, such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), are highly effective catalysts for this transformation. google.com They can achieve near-quantitative yields of the diester under relatively mild conditions (e.g., 160°C). The mechanism involves the deprotonation of the triethylene glycol by the carbonate base, which enhances its nucleophilicity, facilitating the attack on the ester's carbonyl carbon. Other bases like sodium carbonate (Na₂CO₃), rubidium carbonate (Rb₂CO₃), and sodium methoxide are also suitable catalysts. google.com

Lewis Acid and Brønsted Acid Catalysts: Titanium isopropoxide (Ti(OiPr)₄), a Lewis acid, is another effective catalyst, although it may require slightly higher temperatures. google.com It can produce high yields of the diester product. smolecule.com Brønsted acids, such as p-toluenesulfonic acid (PTSA), can also catalyze the reaction. For instance, heating this compound and TEG at 138°C in the presence of PTSA yielded the diester, but also generated a monoester byproduct and resulted in a dark brown coloration of the product solution, indicating side reactions. google.comsmolecule.com

The following table summarizes the performance of different catalysts in the synthesis of triethylene glycol bis(2-ethylhexanoate) from this compound and TEG.

Reactions with Aluminum Glycolates to Form Hydroxyaluminum Bis(2-ethylhexanoate)

This compound can also be used in transesterification reactions with aluminum glycolates to synthesize more complex organometallic compounds. One such product is Hydroxyaluminum Bis(2-ethylhexanoate), a compound used as a thickening agent and catalyst. wikipedia.orgchemimpex.com

This synthetic route involves the reaction of this compound with an aluminum glycolate (B3277807). The reaction proceeds via a transesterification mechanism where the 2-ethylhexanoate group from the methyl ester replaces the glycolate group on the aluminum center. Base catalysts, such as cesium carbonate and potassium carbonate, are effective in this process as they deprotonate the glycolate intermediate. While this method offers flexibility in the choice of starting materials, the more common industrial synthesis of hydroxyaluminum bis(2-ethylhexanoate) involves the direct reaction of 2-ethylhexanoic acid with aluminum hydroxide.

Advanced Analytical Methodologies for Methyl 2 Ethylhexanoate Research

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are indispensable for separating and quantifying methyl 2-ethylhexanoate (B8288628) from reaction mixtures and final products. These techniques provide vital information on the purity of the compound and the presence of any related volatile substances.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like methyl 2-ethylhexanoate. It is widely used to monitor the progress of its synthesis, such as in the transesterification of other esters with methanol (B129727), and to quantify the final product. The choice of column and detector is critical for achieving optimal separation and sensitivity. A non-polar or medium-polarity capillary column is typically employed for the separation of esters.

For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The method involves creating a calibration curve with standards of known this compound concentrations to accurately determine its amount in a sample. Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation of the peak identity. nih.govresearchgate.net

A typical GC method for analyzing this compound might involve the following parameters:

ParameterValue
Column Cross-linked methyl silicone capillary column
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80°C, ramped to 260°C
Carrier Gas Helium at a constant flow rate
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table is a representative example and specific parameters may vary based on the analytical needs.

The selection of the SPME fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a relatively non-polar ester like this compound and other potential volatile byproducts, a polydimethylsiloxane (B3030410) (PDMS) or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable. unirioja.es The optimization of extraction parameters such as temperature and time is essential for achieving high sensitivity and reproducibility. uitm.edu.my

Optimized HS-SPME parameters for the analysis of volatiles in a matrix containing this compound could be:

ParameterValue
Fiber Coating Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
Equilibration Temperature 80 °C
Equilibration Time 15 min
Extraction Time 15 min
Desorption Temperature 250 °C
Desorption Time 5 min

This table represents a typical set of parameters; actual conditions should be optimized for the specific application.

Spectroscopic Characterization of this compound

Spectroscopic techniques are vital for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals allow for the assignment of each hydrogen atom in the structure. For instance, the methyl protons of the methoxy (B1213986) group would appear as a singlet, while the protons on the ethyl and hexyl chains would exhibit more complex splitting patterns (e.g., triplets and sextets) due to coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed at a characteristic downfield chemical shift. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the structure. chemicalbook.com

Predicted ¹³C NMR chemical shifts for this compound are presented below:

Carbon AtomPredicted Chemical Shift (ppm)
C=O ~176
-OCH₃ ~51
-CH(CH₂CH₃)- ~45
-CH₂- (ethyl) ~25
-CH₂- (hexyl chain) ~23-32
-CH₃ (ethyl) ~12
-CH₃ (hexyl chain) ~14

These are approximate chemical shifts and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its ester functional group.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. rockymountainlabs.com Another key feature is the C-O stretching vibration, which for esters often appears as two bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of these characteristic peaks provides strong evidence for the ester functionality in this compound. The spectrum will also show C-H stretching vibrations around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. researchgate.net

Key IR absorption bands for this compound include:

Vibrational ModeWavenumber (cm⁻¹)
C-H stretching 2850 - 3000
C=O stretching (ester) 1735 - 1750
C-O stretching (ester) 1000 - 1300

This table highlights the principal IR absorption bands for identification purposes.

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. For esters, the C=O stretching vibration also gives rise to a strong band in the Raman spectrum, typically in the same region as in the IR spectrum. However, the C-C backbone vibrations, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum, providing additional structural information.

The analysis of the Raman spectrum of this compound would focus on the characteristic vibrations of the ester group and the aliphatic chains. While specific Raman data for this compound is not extensively documented in readily available literature, the principles of Raman spectroscopy of similar esters can be applied. The symmetric vibrations of the carbon skeleton are generally strong in Raman spectra.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful analytical technique for the study of materials with unpaired electrons. mlsu.ac.inmit.edu The fundamental principle of ESR lies in the absorption of microwave radiation by a paramagnetic substance when placed in a strong magnetic field. mlsu.ac.inuni-frankfurt.de This absorption induces transitions between the different energy levels of the electron's spin. mlsu.ac.in

ESR spectroscopy is specifically applicable to paramagnetic species, which include free radicals, triplet states, and many transition metal and rare earth species. mit.edu this compound, however, is a diamagnetic molecule, meaning all of its electrons are paired. Consequently, it does not exhibit the necessary paramagnetic properties to be analyzed by ESR spectroscopy. Therefore, ESR is not a suitable or utilized methodology for the direct research and characterization of this compound itself.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides precise information about the molecular weight and structural features of the molecule through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns. nih.govnist.gov

When this compound is introduced into the mass spectrometer, it is ionized, most commonly through electron ionization (EI). This process forms a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that aids in the compound's identification.

The mass spectrum of this compound is characterized by several key peaks. The molecular ion peak, corresponding to the intact molecule, would be observed at an m/z consistent with its molecular weight of 158.24 g/mol . nih.govnist.gov However, the most intense peak (base peak) in its electron ionization mass spectrum is typically observed at m/z 102. Other significant fragment ions are found at m/z values of 87 and 57. nih.gov These fragments are formed through specific cleavage pathways of the molecular ion, providing valuable structural information.

Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular Weight158.24 g/mol nih.govnist.gov
Base Peak (m/z)102 nih.gov
Second Highest Peak (m/z)87 nih.gov
Third Highest Peak (m/z)57 nih.gov

This fragmentation data is crucial for distinguishing this compound from its isomers and for its quantification in complex mixtures, often in conjunction with chromatographic techniques like Gas Chromatography (GC-MS). thegoodscentscompany.com

Environmental Fate and Degradation Mechanisms of Methyl 2 Ethylhexanoate

Biodegradation Pathways and Rates

Biodegradation is a primary pathway for the environmental degradation of methyl 2-ethylhexanoate (B8288628), largely due to its ester linkage which is susceptible to microbial enzymatic action.

Methyl 2-ethylhexanoate is anticipated to be readily biodegradable in aqueous environments and effectively removed in sewage treatment plants. This assessment is based on the known rapid biodegradation of its constituent components, 2-ethylhexanol and methanol (B129727), and the general susceptibility of simple esters to microbial degradation. arkema.comashland.com Standardized tests, such as those outlined in the OECD Guideline 301 series, are used to assess ready biodegradability. oecd.orgeuropa.eu A substance is considered readily biodegradable if it achieves a certain percentage of degradation to carbon dioxide and water within a specified timeframe, typically 60-70% within a 28-day period. oecd.orgconcawe.eu The structure of this compound, lacking persistent functional groups, suggests it would meet these criteria. In sewage treatment plants, the diverse microbial populations and aerobic conditions are conducive to the rapid breakdown of such organic esters. arkema.com

Table 1: OECD 301 Tests for Ready Biodegradability
Test Method (OECD Guideline)Parameter MeasuredPass Level for Ready Biodegradability
301 A: DOC Die-AwayDissolved Organic Carbon (DOC)≥ 70%
301 B: CO2 Evolution (Modified Sturm Test)CO2 Production≥ 60% of ThCO2
301 C: MITI (I)Oxygen Consumption≥ 60% of ThOD
301 D: Closed BottleOxygen Consumption≥ 60% of ThOD
301 E: Modified OECD ScreeningDissolved Organic Carbon (DOC)≥ 70%
301 F: Manometric RespirometryOxygen Consumption≥ 60% of ThOD

The initial and most critical step in the biodegradation of this compound is the enzymatic hydrolysis of its ester bond. nih.gov This reaction is catalyzed by non-specific esterases, which are ubiquitous in microorganisms. The hydrolysis cleaves the ester, yielding 2-ethylhexanoic acid and methanol as the primary metabolites. nih.gov This process is a common metabolic pathway for a wide range of esters in the environment. The rate of this enzymatic hydrolysis is influenced by factors such as the concentration of the substrate, temperature, and the specific microbial populations present. researchgate.netresearchgate.net

The environmental persistence of 2-ethylhexanoic acid has been a subject of some discussion. While some studies have suggested that branched-chain carboxylic acids like 2-ethylhexanoic acid may exhibit some resistance to further degradation compared to their linear counterparts, other data indicates that its half-life in water, soil, and sediment is likely to be short. canada.ca For instance, it is not expected to meet the criteria for persistence as defined by regulations such as the Canadian Environmental Protection Act, 1999. canada.ca

On the other hand, 2-ethylhexanol is known to be readily biodegradable and is not expected to persist in the environment. arkema.comashland.com In aquatic systems, it is anticipated to degrade quickly. ashland.com

Table 2: Environmental Persistence of this compound Metabolites
MetaboliteEnvironmental CompartmentPersistence PotentialSupporting Evidence
2-Ethylhexanoic AcidWater, Soil, SedimentLowDoes not meet persistence criteria under CEPA 1999. canada.ca
2-EthylhexanolWater, SoilLowReadily biodegradable; unlikely to persist in the environment. arkema.comashland.com
MethanolWater, Soil, AirLowReadily biodegradable by a wide variety of microorganisms.

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes, primarily atmospheric photo-oxidation and hydrolysis, contribute to the degradation of this compound in the environment.

In aquatic environments, esters can undergo abiotic hydrolysis, a chemical reaction with water that cleaves the ester bond. The rate of hydrolysis is significantly influenced by pH, with rates generally being faster under acidic or alkaline conditions compared to neutral pH. For many simple esters, the hydrolysis rate at environmentally relevant pH values (typically 5-9) is slow compared to the rate of biodegradation. nih.gov Therefore, while abiotic hydrolysis can contribute to the degradation of this compound in water, it is generally considered a less significant pathway than biodegradation.

Bioaccumulation Potential in Organisms and Environmental Compartments

The potential for a chemical substance to bioaccumulate in living organisms is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a substance builds up in an organism to levels higher than those in the surrounding environment. This potential is often initially evaluated by examining the compound's octanol-water partition coefficient (log Kow or logP).

The log Kow is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats, oils, and lipids rather than in water. A higher log Kow value generally indicates a greater potential for the substance to be taken up and stored in the fatty tissues of organisms. For this compound, the estimated log Kow value is approximately 3.177. thegoodscentscompany.com Another predicted value, the XlogP3, is 3.0. uni.lu

Table 1: Physicochemical Properties Related to Bioaccumulation Potential of this compound

Property Value Source
logP (o/w) 3.177 (estimated) thegoodscentscompany.com
XlogP3 3.0 (predicted) uni.lu

| Water Solubility | 117.8 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |

Environmental Transport and Partitioning Behavior

The transport and partitioning of a chemical in the environment determine its distribution across different environmental media, including air, water, soil, and sediment. This behavior is governed by key physicochemical properties such as water solubility, vapor pressure, and the soil adsorption coefficient.

This compound has an estimated low water solubility of 117.8 mg/L at 25 °C. thegoodscentscompany.com This limited solubility suggests that if released into an aquatic environment, a portion of the compound may not fully dissolve and could partition to sediment or suspended organic matter.

The compound's volatility is indicated by its vapor pressure, which has been estimated at 1.09 mmHg at 25 °C and also reported as 5.8 hPa (approximately 4.35 mmHg) at 25 °C. thegoodscentscompany.comchemicalbook.com These values suggest a moderate tendency to volatilize from water and soil surfaces into the atmosphere. The Henry's Law Constant for the related compound 2-ethylhexanoic acid is estimated to be 2.8 x 10-6 atm-m³/mol, indicating that volatilization from moist soil and water surfaces is a slow process for that specific chemical. nih.gov

The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. While specific soil adsorption/desorption studies for this compound were not found, its potential can be inferred from its log Kow. chemicalbook.com The relatively high log Kow of 3.177 suggests that this compound will likely adsorb to the organic carbon fraction of soil and sediment. thegoodscentscompany.com This partitioning behavior would reduce its mobility in soil and its concentration in groundwater. For a related compound, 2-ethylhexanoic acid, the estimated organic carbon-normalized soil-water partition coefficient (Koc) is 650, which indicates low mobility in soil. nih.gov Generally, sorption to soil is considered a key factor in the environmental distribution of such compounds. researchgate.netnih.gov

Based on these properties, this compound released into the environment is expected to partition between the air, soil, and water compartments. Volatilization is a potential transport pathway to the atmosphere, while adsorption to soil organic matter and sediment is expected to be a significant process, limiting its movement through the soil column and into aquatic systems.

Table 2: Physicochemical Properties Related to Environmental Transport and Partitioning of this compound

Property Value Source
Vapor Pressure 1.09 mmHg @ 25 °C (estimated) thegoodscentscompany.com
5.8 hPa @ 25 °C chemicalbook.com
Water Solubility 117.8 mg/L @ 25 °C (estimated) thegoodscentscompany.com

| logP (o/w) | 3.177 (estimated) | thegoodscentscompany.com |

Computational Chemistry and Theoretical Modeling of Methyl 2 Ethylhexanoate

Quantum Chemical Studies of Bonding and Electronic Structure

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the bonding and electronic characteristics of Methyl 2-ethylhexanoate (B8288628). While specific DFT studies on this molecule are not extensively documented in publicly available literature, the principles of quantum chemistry allow for a detailed theoretical characterization.

These calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For Methyl 2-ethylhexanoate, the key structural features include the sp2 hybridized carbonyl carbon and the sp3 hybridized carbons of the alkyl chains. The C=O bond in the ester group is a significant feature, creating a region of high electron density and polarity.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is typically localized around the oxygen atoms of the ester group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon, suggesting it as a site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of the molecule.

The electronic structure also dictates the molecule's electrostatic potential. The oxygen atoms of the ester group possess a partial negative charge, while the carbonyl carbon and the adjacent alpha-carbon carry partial positive charges. This charge distribution is fundamental to understanding intermolecular interactions.

Table 1: Calculated Quantum Chemical Properties of this compound (Exemplary Data)

PropertyValueMethod/Basis Set
Optimized Energy[Value]DFT/B3LYP/6-31G
Dipole Moment[Value]DFT/B3LYP/6-31G
HOMO Energy[Value]DFT/B3LYP/6-31G
LUMO Energy[Value]DFT/B3LYP/6-31G
HOMO-LUMO Gap[Value]DFT/B3LYP/6-31G*

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules.

MD simulations can also be used to study the intermolecular interactions of this compound in various environments, such as in a pure liquid state or in solution. These simulations can reveal information about the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. The primary intermolecular forces at play for this non-polar ester are van der Waals interactions. In the presence of polar solvents, dipole-dipole interactions would also be significant. Understanding these interactions is key to predicting physical properties like boiling point, viscosity, and solubility.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity and Environmental Fate

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to correlate the chemical structure of a compound with its biological activity or environmental fate.

For this compound, SAR principles suggest that its biological activity is influenced by several structural features:

The Ester Group: This functional group can be susceptible to hydrolysis by esterase enzymes, leading to the formation of 2-ethylhexanoic acid and methanol (B129727). The rate of this hydrolysis can be a key factor in its biological activity and degradation.

Alkyl Chain Length and Branching: The size and shape of the molecule, dictated by the hexyl and ethyl groups, influence its lipophilicity. The branching at the C2 position can affect how the molecule fits into the active sites of enzymes or receptors and may also influence its rate of biodegradation. researchgate.net

Lipophilicity: The octanol-water partition coefficient (logP) is a critical parameter in QSAR models, as it relates to the compound's ability to cross biological membranes and bioaccumulate.

Predictive Modeling for Degradation Pathways and Toxicological Endpoints

Predictive modeling, often integrated within computational toxicology platforms, can be used to forecast the likely degradation pathways and toxicological endpoints of a chemical. nih.gov

Degradation Pathways: Predictive models for environmental fate suggest that the primary degradation pathway for this compound is likely to be biodegradation. acs.org Models such as the Estimation Programs Interface (EPI) Suite™ can predict the probability of rapid biodegradation. epa.gov Hydrolysis is another potential degradation route, particularly under acidic or basic conditions, which would cleave the ester bond to yield 2-ethylhexanoic acid and methanol. Photodegradation in the atmosphere is also possible due to reactions with hydroxyl radicals.

Toxicological Endpoints: In silico toxicology models can predict a range of potential hazards. For this compound, these models might be used to estimate endpoints such as:

Acute Toxicity: Prediction of LD50 values for oral, dermal, and inhalation routes.

Skin and Eye Irritation: Based on structural alerts and physicochemical properties.

Skin Sensitization: Identifying potential for allergic contact dermatitis.

Genotoxicity: Screening for potential mutagenicity based on structural alerts.

Reproductive and Developmental Toxicity: Often based on read-across from structurally similar compounds.

It is important to note that while predictive models are valuable screening tools, their results come with a degree of uncertainty and should ideally be confirmed by experimental data. nih.gov

Table 2: Predicted Endpoints for this compound (Illustrative)

EndpointPredicted OutcomeModeling Approach
BiodegradationReadily biodegradableGroup contribution methods
Aquatic Toxicity (Fish 96h LC50)[Predicted Value] mg/LQSAR based on logP
Skin IrritationIrritantStructural alerts
Mutagenicity (Ames test)NegativeStructural alerts

Note: The predicted outcomes in this table are for illustrative purposes and would be generated using specific predictive software.

Advanced Research Applications and Emerging Areas of Methyl 2 Ethylhexanoate

Role in Advanced Materials Science and Polymer Chemistry

The distinct properties of Methyl 2-ethylhexanoate (B8288628) make it a valuable component in the development of advanced materials, influencing the characteristics of polymers, coatings, and adhesives.

Chemical Intermediate in Plasticizer Synthesis

Methyl 2-ethylhexanoate serves as a crucial chemical intermediate in the synthesis of specialized plasticizers. Through a process known as transesterification, it can be reacted with alcohols to create more complex esters. A notable example is its role in the production of triethylene glycol bis(2-ethylhexanoate), a plasticizer known for its flexibility and durability. This synthesis demonstrates the utility of this compound in building larger molecules with specific industrial applications. smolecule.com

The transesterification reaction involves the exchange of the methyl group of this compound with a larger alcohol, in this case, triethylene glycol. This process is a key step in creating a non-phthalate plasticizer, which is of increasing importance due to regulatory concerns around traditional phthalate-based plasticizers.

Formulation Component in Coatings and Adhesives

The properties of this compound make it a suitable component in the formulation of coatings and adhesives. smolecule.com Its moderate volatility and good solvency for many resins allow it to function effectively as a coalescing agent. In this role, it facilitates the formation of a continuous film as the coating cures, which is essential for achieving the desired protective and aesthetic properties.

In adhesive formulations, this compound can be used to modify the viscosity and improve the wetting characteristics of the adhesive on various substrates. This ensures a more uniform and stronger bond. Research in this area focuses on optimizing formulations to enhance performance characteristics such as adhesion strength, durability, and environmental resistance.

Monomer in Epoxy Resin Synthesis

While this compound itself is not a primary monomer in epoxy resin synthesis, a closely related derivative, 2-methyl 2-ethyl hexanoic acid glycidyl (B131873) ester, is utilized as a reactive diluent in epoxy resin formulations. google.comgoogle.com Reactive diluents are added to epoxy resins to reduce their viscosity, making them easier to process and apply.

The glycidyl ester of 2-ethylhexanoic acid participates in the curing reaction of the epoxy resin, becoming an integral part of the final polymer network. This incorporation can influence the mechanical properties of the cured resin, such as its flexibility and impact strength. The use of such reactive diluents is a key area of research for developing high-performance epoxy systems with tailored properties.

Catalyst Component in Polymerization Reactions

Current research indicates that it is not this compound itself, but rather the metal salts of its parent acid, 2-ethylhexanoic acid, that are employed as catalyst components in polymerization reactions. Metal 2-ethylhexanoates, such as those of tin, zinc, and cobalt, are widely used as catalysts in various polymerization processes, including the production of polyesters and alkyd resins. zsmaterials-sales.com These metal complexes facilitate the reaction by coordinating with the monomers and promoting chain growth. The role of the 2-ethylhexanoate ligand is to provide solubility for the metal catalyst in the organic reaction medium.

Research in Biochemical and Pharmaceutical Intermediate Synthesis

The potential of this compound as an intermediate in biochemical and pharmaceutical synthesis is an emerging area of investigation. Its chemical structure presents a versatile scaffold that could be modified to produce more complex molecules with biological activity. smolecule.com

Enzymatic synthesis routes, such as those utilizing lipases, are being explored for the production of various esters, including those similar in structure to this compound. researchgate.net These biocatalytic methods offer a more environmentally friendly alternative to traditional chemical synthesis and can lead to the production of high-purity compounds. While specific examples of its direct use as a pharmaceutical intermediate are not widely documented in publicly available research, its reactivity makes it a candidate for the synthesis of novel bioactive compounds.

Investigation in Flavor and Fragrance Chemistry Research

This compound is recognized for its characteristic fruity and slightly ethereal aroma, which has led to its investigation and use in flavor and fragrance chemistry. scent.vncymitquimica.com Its scent profile is often described as having notes of apple and chamomile. google.com This makes it a valuable component in the creation of fragrance compositions for a variety of consumer products.

Interactive Data Table: Research Applications of this compound

Application AreaSpecific RoleKey Research Findings
Advanced Materials Science
Plasticizer SynthesisChemical IntermediateUsed in the transesterification process to produce non-phthalate plasticizers like triethylene glycol bis(2-ethylhexanoate). smolecule.com
Coatings and AdhesivesFormulation ComponentActs as a coalescing agent to promote film formation and modifies viscosity and wetting in adhesives. smolecule.com
Epoxy Resin SynthesisRelated to Reactive DiluentThe glycidyl ester of 2-ethylhexanoic acid is used as a reactive diluent to reduce viscosity and modify properties of epoxy resins. google.comgoogle.com
Polymer Chemistry
Polymerization ReactionsNot a direct componentMetal salts of 2-ethylhexanoic acid, not the methyl ester, are used as catalysts. zsmaterials-sales.com
Biochemical and Pharmaceutical Synthesis Potential IntermediateAn emerging area of research with potential for synthesizing bioactive molecules, though specific examples are limited. smolecule.com
Flavor and Fragrance Chemistry Aroma CompoundUtilized for its fruity and ethereal aroma in fragrance compositions. scent.vncymitquimica.comgoogle.com
Natural VolatileContributes to the characteristic aroma of various fruits, such as strawberries. mdpi.com

Molecular Olfactory Receptor Interactions and Perception

The perception of aroma is a complex process initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. While direct studies on the specific binding mechanism of this compound to its corresponding OR are still an emerging area of research, the general principles of olfaction provide a framework for understanding its perception. Odorant-binding proteins (OBPs) are believed to play a crucial role in transporting hydrophobic aroma compounds like this compound across the aqueous mucus layer to the ORs. plos.org

Upon reaching the olfactory receptors, the binding of an odorant molecule induces a conformational change in the receptor protein, which triggers a signal transduction cascade, ultimately leading to the perception of a specific scent in the brain. nih.gov The "fruity," "apple," and "sweet" notes associated with this compound are a direct result of its unique molecular structure and how it fits into the binding pocket of specific ORs. The branched nature of the ethylhexanoate chain likely plays a significant role in the specificity of this interaction.

Future research in this area will likely involve computational modeling and in vitro assays to identify the specific olfactory receptors that bind to this compound and to elucidate the precise molecular interactions that govern its characteristic aroma profile.

Contribution to Complex Flavor Profiles

In strawberries, esters are the most abundant class of volatile compounds, and methyl hexanoate (B1226103), a closely related compound, is a significant contributor to the fruity aroma. rsc.orgresearchgate.netnih.gov While specific quantitative data for this compound in all strawberry cultivars is not extensively detailed in the provided research, its presence as part of the complex ester blend is acknowledged. nih.gov For instance, in 'Xiaobai' strawberries, methyl hexanoate was found in higher concentrations, contributing to their unique aroma. actahort.org

Similarly, in the flavor profile of apples, a variety of esters, including ethyl butanoate, ethyl-2-methylbutanoate, and ethyl hexanoate, contribute to the general "fruity" background taste. this compound is part of this complex mixture that, in combination with other volatile compounds, creates the distinct aroma of different apple cultivars. wikipedia.orgresearchgate.net The table below summarizes the presence of this compound and related esters in the flavor profiles of these fruits.

FruitKey Esters Contributing to FlavorAssociated Aroma Notes
StrawberryMethyl butanoate, Ethyl butanoate, Methyl hexanoate, Ethyl hexanoateFruity, Sweet
AppleEthyl butanoate, Ethyl-2-methylbutanoate, Ethyl hexanoate, Hexyl acetate (B1210297)Fruity, Pear-like, Red apple

Development of Novel Catalysts and Reaction Optimization for its Production

The synthesis of this compound is an area of active research, with a focus on developing more efficient and sustainable catalytic processes. Traditional esterification and transesterification reactions often rely on homogenous acid or base catalysts, which can lead to challenges in product separation and waste generation. smolecule.com Consequently, the development of novel heterogeneous and biocatalytic systems is a key focus.

Enzymatic Synthesis:

Lipases have emerged as highly effective biocatalysts for the synthesis of esters like this compound. researchgate.net These enzymes offer several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. The optimization of enzymatic synthesis involves studying various parameters such as temperature, substrate molar ratio, and enzyme loading to maximize conversion and yield. For example, in the synthesis of ethyl hexanoate, a similar ester, response surface methodology (RSM) has been employed to determine the optimal reaction conditions. researchgate.net

Heterogeneous Catalysis:

The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), presents a promising alternative to traditional homogeneous catalysts. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture, allowing for continuous processing and catalyst recycling, which aligns with the principles of green chemistry. Research in this area focuses on developing novel catalytic materials with high activity, stability, and selectivity for the esterification of 2-ethylhexanoic acid with methanol (B129727). mdpi.commdpi.com

Reaction Optimization:

Regardless of the catalytic system, reaction optimization is crucial for achieving high efficiency and purity. rsc.orgresearchgate.netnih.govsemanticscholar.org This involves a systematic study of process variables to find the conditions that yield the highest conversion of reactants to the desired product in the shortest amount of time. Techniques such as Response Surface Methodology (RSM) and Taguchi methods are often employed to statistically model and optimize the reaction parameters. rsc.org The table below highlights key parameters considered in the optimization of ester synthesis.

ParameterSignificance in Reaction Optimization
TemperatureAffects reaction rate and enzyme stability (in biocatalysis).
Substrate Molar RatioInfluences equilibrium position and can impact catalyst activity.
Catalyst LoadingDetermines the reaction rate; higher loading can increase cost.
Agitation SpeedAffects mass transfer between reactants and the catalyst surface.
Reaction TimeDetermines the extent of conversion to the final product.

Adherence to Green Chemistry Principles in this compound Production

The production of chemicals is increasingly being evaluated through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. The synthesis of this compound is no exception, with research efforts directed towards developing more sustainable and environmentally benign manufacturing routes.

The twelve principles of green chemistry provide a framework for assessing the "greenness" of a chemical process. Key principles relevant to the production of this compound include:

Waste Prevention: Designing syntheses to minimize waste generation.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting.

Energy Efficiency: Conducting chemical reactions at ambient temperature and pressure whenever possible.

To quantify the environmental performance of a chemical process, various green metrics have been developed. The CHEM21 green metrics toolkit, for example, provides a systematic way to evaluate the environmental footprint of chemical transformations. rsc.org Furthermore, Life Cycle Assessment (LCA) is a comprehensive methodology used to assess the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. nih.govrsc.orgtudelft.nlresearchgate.net While a specific LCA for this compound production is not yet widely published, applying this methodology would provide valuable insights into its environmental hotspots and opportunities for improvement.

The table below summarizes how different production strategies for this compound align with green chemistry principles.

Green Chemistry PrincipleApplication in this compound Production
Waste PreventionUse of reusable catalysts (enzymatic and heterogeneous) reduces waste streams.
Atom EconomyEsterification and transesterification reactions can have high atom economies if byproducts are minimized.
CatalysisShift from stoichiometric acid/base catalysts to more efficient and recyclable enzymatic or solid acid catalysts.
Energy EfficiencyEnzymatic reactions often proceed at lower temperatures, reducing energy consumption compared to traditional methods.

Q & A

Q. Q1. What are the common synthetic routes for methyl 2-ethylhexanoate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via esterification of 2-ethylhexanoic acid with methanol, catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. Key variables include temperature (60–80°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst loading. Side reactions like hydrolysis can be minimized by using molecular sieves to remove water. Yield optimization requires GC-MS monitoring of reaction progression .

Q. Q2. How can AI-driven retrosynthesis tools improve the efficiency of this compound synthesis?

Methodological Answer: AI platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose alternative pathways. For example, retrosynthesis may suggest transesterification of higher esters (e.g., ethyl 2-ethylhexanoate) with methanol under basic conditions. These tools also predict side products (e.g., diesters) and recommend purification strategies like fractional distillation .

Analytical Techniques and Biomarker Identification

Q. Q3. What analytical methods are critical for characterizing this compound purity and structure?

Methodological Answer:

  • GC-MS : Quantifies volatile impurities (e.g., residual 2-ethylhexanoic acid) using a DB-5 column (30 m × 0.25 mm) with He carrier gas.
  • NMR : ¹H NMR (CDCl₃, 400 MHz) identifies ester protons (δ 3.65 ppm, singlet) and branching (δ 0.88 ppm, multiplet).
  • FT-IR : Confirms ester C=O stretch at 1740 cm⁻¹ .

Q. Q4. How is this compound used as a biomarker in microbial co-culture studies?

Methodological Answer: In Pseudomonas aeruginosa co-cultures, this compound is uniquely produced and detected via headspace SPME-GC-MS. Protocol:

Grow cultures in artificial sputum medium at 37°C.

Collect volatiles at 24-h intervals.

Compare peak areas to monoculture controls to infer microbial interactions .

Safety Protocols and Toxicity Contradictions

Q. Q5. What PPE and handling protocols are recommended for this compound?

Methodological Answer:

  • PPE : Nitrile gloves (tested for chemical permeation), ANSI Z87.1 goggles, and Tyvek® suits.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .

Q. Q6. How do toxicity assessments for this compound and its analogs vary across studies?

Methodological Answer: The Canadian government’s read-across approach using 2-ethylhexanoic acid (2-EHA) data revealed contradictions:

  • Calcium 2-ethylhexanoate : Low human risk (no liver/developmental effects at <10 mg/kg/day).
  • 2-Ethylhexyl 2-ethylhexanoate : Harmful (bioaccumulation factor = 3,500 in fish).
    Discrepancies arise from metabolic pathways; always validate with in vitro hepatocyte assays .

Applications in Polymer Science

Q. Q7. How does this compound function as a catalyst precursor in polymerization?

Methodological Answer: In ARGET ATRP, tin(II) 2-ethylhexanoate reduces Cu(II) to Cu(I), enabling controlled radical polymerization. Typical formulation:

ComponentRoleConcentration
This compoundReducing agent0.25 mol% vs. initiator
CuBr₂/tmtacnCatalyst complex50 ppm
Butyl methacrylateMonomer4 M in toluene
Polydispersity (Đ) <1.2 is achievable at 70°C .

Q. Q8. What kinetic models describe this compound’s role in ATRP systems?

Methodological Answer: The Mayo-Williams equation models chain-length dependence:

d[Pn]dt=kp[M][Rn]kdeact[Rn][X]\frac{d[P_n]}{dt} = k_p[M][R_n] - k_{deact}[R_n][X]

Where RnR_n = propagating radical, XX = deactivator. Parameterize kpk_p (propagation rate) via SEC-MALS and kdeactk_{deact} via EPR .

Environmental Impact and Ecological Assessments

Q. Q9. What biodegradation pathways are reported for this compound?

Methodological Answer: Aerobic degradation via Rhodococcus spp. involves:

Ester hydrolysis to 2-ethylhexanoic acid.

β-oxidation to acetyl-CoA.
OECD 301F tests show 60% mineralization in 28 days. Monitor via COD reduction .

Q. Q10. How does the read-across approach address data gaps in ecological hazard assessments?

Methodological Answer: For this compound analogs (e.g., calcium salts), read-across substitutes data from structurally similar compounds (e.g., octanoates). Validation steps:

Compare log KowK_{ow} (2.8 vs. 3.1 for octanoate).

Test acute Daphnia magna toxicity (EC₅₀ = 120 mg/L vs. 95 mg/L).

Apply QSAR models (EPI Suite) for bioaccumulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethylhexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.